Doxycycline fosfatex [who-DD]
CAS No.: 83038-87-3
Cat. No.: VC14599001
Molecular Formula: C66H75N6NaO36P4
Molecular Weight: 1675.2 g/mol
* For research use only. Not for human or veterinary use.
![Doxycycline fosfatex [who-DD] - 83038-87-3](/images/structure/VC14599001.png)
Specification
CAS No. | 83038-87-3 |
---|---|
Molecular Formula | C66H75N6NaO36P4 |
Molecular Weight | 1675.2 g/mol |
IUPAC Name | sodium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dioxido(oxo)phosphanium;phosphenic acid |
Standard InChI | InChI=1S/3C22H24N2O8.Na.4HO3P/c3*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;4*1-4(2)3/h3*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;4*(H,1,2,3)/q;;;+1;;;;/p-1/t3*7-,10+,14+,15-,17-,22-;;;;;/m000...../s1 |
Standard InChI Key | SXKMVTPMBIOXIQ-QCDOITSMSA-M |
Isomeric SMILES | C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |
Canonical SMILES | CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |
Introduction
Chemical Structure and Composition
Molecular Architecture
Doxycycline fosfatex is synthesized by conjugating doxycycline with metaphosphoric acid (), forming a sodium salt complex. The parent compound, doxycycline, retains its tetracyclic naphthacene carboxamide core, while phosphate groups modify solubility and ionic interactions . X-ray crystallography confirms a stereospecific configuration, with critical hydroxyl and dimethylamino groups preserved for bacterial ribosomal binding .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Formulation
Industrial synthesis involves reacting doxycycline hyclate with sodium metaphosphate under controlled pH conditions. The resulting fosfatex derivative exhibits a 30% increase in solubility compared to standard doxycycline hyclate, facilitating intravenous administration . Analytical characterization via HPLC and mass spectrometry confirms >98% purity in commercial batches .
Pharmacological Properties
Mechanism of Action
As a bacteriostatic agent, doxycycline fosfatex inhibits the 30S ribosomal subunit, preventing tRNA binding and protein synthesis in Gram-positive and Gram-negative bacteria . Its anti-inflammatory effects arise from matrix metalloproteinase (MMP) inhibition, reducing tissue degradation in chronic wounds and neuroinflammatory conditions . At subantimicrobial doses (20–40 mg/day), it suppresses MMP-9 activity by 60%, as demonstrated in vitro .
Pharmacokinetics
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Absorption: Oral bioavailability reaches 90–95%, with peak serum concentrations () of 4.2 µg/mL at 2 hours post-dose .
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Distribution: High lipophilicity enables penetration into cerebrospinal fluid (CSF), achieving 25% plasma concentration in meningeal tissues .
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Metabolism: Hepatic glucuronidation is minimal (<5%), with 80% excreted unchanged in urine .
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Half-Life: Prolonged elimination half-life () of 22 hours supports once-daily dosing .
Therapeutic Applications
Antimicrobial Therapy
Doxycycline fosfatex is FDA-approved for:
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Bacterial Infections: Pneumonia, Lyme disease, and sexually transmitted infections (STIs) .
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Malaria Prophylaxis: 100 mg/day reduces Plasmodium falciparum incidence by 92% in endemic regions .
Wound Healing
A 2024 meta-analysis of 16 animal trials reported a 2.95-fold increase in wound closure rates with topical doxycycline fosfatex versus controls (95% CI: 0.60–5.31; p<0.01) . MMP inhibition reduced collagen degradation, enhancing epithelialization .
Neuroinflammation
In murine models of LPS-induced neuroinflammation, pectin-coated doxycycline fosfatex nanoparticles (Pec/DX@CaP) restored SOD activity by 40% and suppressed TLR-4 expression by 55%, reversing cognitive deficits .
Emerging Applications
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Environmental Impact: At 200 mg/L, doxycycline fosfatex disrupted activated sludge microflora, reducing Proteobacteria diversity by 50% and impairing settleability .
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Long COVID Management: Hypothetical models propose low-dose regimens (20–40 mg/day) to mitigate MMP-mediated tissue damage .
Clinical Research Findings
Future Directions
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Nanoparticle Delivery: Pec/DX@CaP formulations may enhance CNS targeting for neurodegenerative diseases .
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Antimicrobial Stewardship: Population-level studies are needed to quantify resistance gene propagation .
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Regulatory Harmonization: WHO is evaluating fosfatex derivatives for inclusion in Essential Medicines Lists (EML) .
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